molecular formula C16H17N3O2 B1192841 hCA XII-IN-2c

hCA XII-IN-2c

Cat. No. B1192841
M. Wt: 283.33
InChI Key: TUZFGQFWBUTVGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

hCA XII-IN-2c is an inhibitor of human carbonic anhydrase XII (hCA-XII), which demonstrates significant antiproliferative activity against hypoxic tumor cell lines.

Scientific Research Applications

Application in Cancer Research and Treatment

hCA XII-IN-2c has been identified as a significant compound in cancer research, especially for its potential in developing selective inhibitors for human Carbonic Anhydrase (hCA) isoforms IX and XII. These isoforms are deregulated in several types of cancer, and their selective inhibition, particularly in comparison to the homeostatic isoform II, is seen as a promising avenue for anticancer drugs with limited side effects. Studies have focused on developing models to predict the activity and selectivity profiles of ligands like hCA XII-IN-2c for these isoforms (Tinivella, Pinzi, & Rastelli, 2021), (Monti, Supuran, & De Simone, 2013).

Computational Approaches for Drug Design

Computational methods play a crucial role in the identification and design of potential hCA XII inhibitors, including hCA XII-IN-2c. The use of computational approaches, such as molecular docking, molecular dynamics simulations, and pharmacophore modeling, has been instrumental in discovering novel compounds with potential as non-classical inhibitors of hCA XII. These approaches enable the identification of compounds with alternative chemical scaffolds, diversifying the range of potential inhibitors (Al-Sanea et al., 2021).

Structural Studies and Mechanism of Action

Structural studies, including X-ray crystallography and computational modeling, have provided insights into the mechanism of CA inhibition by compounds like hCA XII-IN-2c. These studies have revealed how such compounds can produce an indirect interference with the zinc ion in the enzyme, which is a different mode of action compared to other inhibitors. This understanding is crucial for the development of novel anticancer agents targeting specific isoforms of carbonic anhydrase (Cadoni et al., 2017).

Cancer-Associated Isoforms and Antiproliferative Activity

Research has also focused on the development of hCA inhibitors that exhibit antiproliferative activity against hypoxic tumor cell lines, indicating a potential role in cancer treatment. The selectivity of inhibitors like hCA XII-IN-2c for cancer-associated isoforms like hCA IX and XII over other isoforms is a critical aspect of this research, contributing to the development of more targeted and effective anticancer therapies (Nocentini et al., 2018).

properties

Product Name

hCA XII-IN-2c

Molecular Formula

C16H17N3O2

Molecular Weight

283.33

IUPAC Name

Methyl 3-(1-isopropyl-1H-indol-3-yl)-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C16H17N3O2/c1-10(2)19-9-12(11-6-4-5-7-15(11)19)13-8-14(18-17-13)16(20)21-3/h4-10H,1-3H3,(H,17,18)

InChI Key

TUZFGQFWBUTVGZ-UHFFFAOYSA-N

SMILES

O=C(C1=CC(C2=CN(C(C)C)C3=C2C=CC=C3)=NN1)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

hCA XII-IN-2c;  hCA-XII-IN-2c;  hCAXII-IN-2c

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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